(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone
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Overview
Description
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Novel Compounds
Novel Compound Synthesis : Research has been conducted on the synthesis of novel compounds like 1,4-dioxaspiro and 1,4-dioxaspiro derivatives from oleic acid, showcasing their potential as biolubricants due to favorable physicochemical properties. These compounds, synthesized via sonochemical methods, demonstrate the versatility of spiro compounds in material science and industrial applications (Kurniawan et al., 2017).
Antitubercular Drug Candidates : The structural elucidation of benzothiazinone BTZ043, which contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, underlines its promise as an antitubercular drug. This research underscores the critical role of spiro compounds in developing new treatments for tuberculosis (Richter et al., 2022).
Growth-Regulating Activity : The preparation and structural proof of compounds like 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, demonstrate growth-regulating activities. Such findings highlight the agricultural applications of spiro compounds in enhancing plant growth and productivity (Sharifkanov et al., 2001).
Antiviral and Antimicrobial Activities
Antiviral Activity : Spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activities, especially against influenza A/H3N2 and human coronavirus 229E. This research demonstrates the potential of spiro compounds in the development of new antiviral drugs (Apaydın et al., 2020).
Antimicrobial Properties : Novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one have been synthesized, showing moderate to good antimicrobial activity against various bacterial strains. This indicates the utility of spiro compounds in developing new antimicrobial agents (Singh et al., 2021).
Pharmaceutical Research and Drug Development
Receptor Affinity and Activity : Research on 1,4-dioxaspiro[4.5]decane based ligands at α1 and 5-HT1A receptors reveals significant insights into the development of selective α1 receptor antagonists and potent 5-HT1AR agonists. This research can inform the design of new drugs targeting these receptors for therapeutic applications (Franchini et al., 2014).
Metabolic Studies : The metabolism of strained rings in pharmaceutical compounds, such as AZD1979, which involves glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, provides valuable information for drug development and safety assessment (Li et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone
are currently unknown. The compound is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane , which is used in organic synthesis . .
Mode of Action
As a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane , it may share some chemical properties, but its interaction with biological targets and the resulting changes are currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-20-5-3-2-4-19(20)21(24)18-8-6-17(7-9-18)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELQOPLPFXHAAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642843 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-49-8 |
Source
|
Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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